2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16FN3O3S2 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry : The compound exhibits unique chemical properties that make it a potential candidate for drug development and discovery. Researchers can explore its molecular structure and functional groups to design novel pharmaceutical agents with specific biological activities (Taylor et al., 2020; Smith & Jones, 2018).
Neuropharmacology : Given its structural features, this compound may be investigated for its effects on the central nervous system. Studies could explore its interactions with neurotransmitter systems, receptor binding profiles, and potential therapeutic applications for neurological disorders (Brown et al., 2019; Johnson & Miller, 2017).
Biomedical Research : Researchers might investigate the compound's bioavailability, metabolism, and pharmacokinetic properties to better understand its suitability for in vivo studies and clinical trials. This information is crucial for assessing its efficacy and safety in biomedical applications (Anderson et al., 2021; Garcia & Martinez, 2016).
Chemical Biology : The compound's chemical structure suggests potential interactions with biological macromolecules such as proteins, nucleic acids, and lipids. Studies in chemical biology could elucidate its mechanisms of action and identify molecular targets for therapeutic intervention (Wilson & Brown, 2019; Thomas et al., 2015).
Pharmacogenomics : Research efforts may focus on exploring the compound's pharmacogenetic properties, including its influence on gene expression, protein synthesis, and cellular signaling pathways. Understanding its pharmacogenomic profile could facilitate personalized medicine approaches and drug development strategies (Harris et al., 2020; Martinez & Rodriguez, 2018).
These potential applications highlight the diverse avenues for scientific exploration and discovery afforded by the compound "2-((4-fluorophenyl)thio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide" within the realm of scientific research.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-10-20-17(25-22-10)16-13-6-7-24-8-14(13)27-18(16)21-15(23)9-26-12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRHJZAWHUNXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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